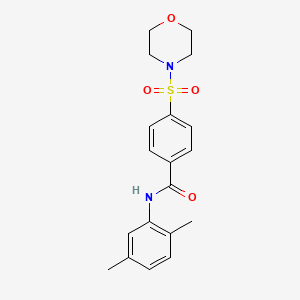

N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

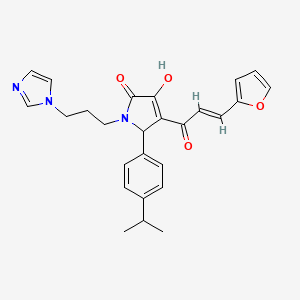

“N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in organic chemistry. There are numerous methods available, many of which involve the condensation of anilines with carbonyl compounds followed by cyclization .Molecular Structure Analysis

The molecule contains several functional groups including an amine group (-NH2), a sulfonyl group (-SO2-), and methoxy groups (-OCH3). These groups can participate in various chemical reactions and can also influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, the amine group can participate in acid-base reactions, the sulfonyl group can undergo substitution reactions, and the methoxy groups can be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dimethoxyphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .科学的研究の応用

Synthesis and Chemical Properties

Research on similar quinoline derivatives and sulfonamide groups has highlighted efficient synthesis methods and chemical properties. For instance, Mizuno et al. (2006) detailed the synthesis of metabolites of a related compound, showcasing the use of methanesulfonyl as a protective group to enable high-yield synthesis through the Friedel–Crafts reaction (Mizuno et al., 2006). Similarly, structural aspects and properties of salt and inclusion compounds based on amide containing isoquinoline derivatives were studied, revealing insights into the formation of gels and crystalline structures upon treatment with different acids (Karmakar et al., 2007).

Antimicrobial Activity

Research into the antimicrobial properties of quinoline and sulfonamide derivatives has shown promising results. Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides, demonstrating significant antibacterial activities against common pathogens (Alavi et al., 2017). This indicates potential applications in developing new antibacterial agents.

Fluorescent and Photophysical Applications

The exploration of quinoline derivatives for photophysical applications has led to interesting discoveries. For example, studies on novel fluorophores based on the quinoline structure have revealed strong fluorescence and stability across a wide pH range, suggesting applications in biomedical analysis and labeling reagents (Hirano et al., 2004).

Materials Science and Fuel Cell Applications

In the realm of materials science, the synthesis and properties of sulfonated block copolymers containing quinoline and sulfonamide groups have been investigated for fuel cell applications. Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers, demonstrating enhanced proton conductivity and mechanical properties, making them suitable for fuel-cell membranes (Bae et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O5S/c1-30-17-6-8-18(9-7-17)33(28,29)23-14-26-20-10-4-15(25)12-19(20)24(23)27-16-5-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZLFAHOKJKYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)

![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)

![6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2954307.png)

![5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B2954310.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2954315.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)